molecular formula C25H39N3O8 B1674458 Landiolol CAS No. 133242-30-5

Landiolol

Cat. No. B1674458
M. Wt: 509.6 g/mol
InChI Key: WMDSZGFJQKSLLH-AIBWNMTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Landiolol is an ultra-short-acting cardioselective beta-1 adrenergic blocker . It is used for the management of tachycardia in the critical care setting . It works to reduce heart rate with minimal effect over cardiac contractility (inotropy) and minimal impact on blood pressure . Landiolol is commercially available in Japan (Onoact®) and several European markets (Rapibloc®) .


Synthesis Analysis

Landiolol is prepared by the reaction of 2-(morpholine-4-carboxamido)ethanamino hydrochloride and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate . A process for the enantioselective synthesis of Landiolol has been described in a patent . This process involves the reaction of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate with a compound of the formula 4 in the presence of an enantioselective catalyst .


Molecular Structure Analysis

The molecular formula of Landiolol is C25H39N3O8 . Its molecular weight is 509.6 . The structure of Landiolol includes an ester-bound .


Chemical Reactions Analysis

Landiolol is characterized as a drug devoid of the interactivity with membrane lipid rafts relating to β2-adrenergic receptor blockade . The differentiation between β1-blocking selectivity and non-selectivity is compatible with that between membrane non-interactivity and interactivity .


Physical And Chemical Properties Analysis

The CAS Number of Landiolol is 133242-30-5 . Its molecular formula is C25H39N3O8 and its molecular weight is 509.59 .

Scientific Research Applications

1. Pharmacokinetics and Metabolite Analysis

Landiolol, an ultra-short-acting beta(1)-adrenergic receptor blocker, has been the subject of research regarding its pharmacokinetics and the quantification of its major metabolite in human blood. HPLC-UV methods have been validated to accurately determine landiolol and its major metabolite (M-1) in human blood, which is significant for clinical research on the drug (Hashimoto et al., 2009).

2. Cardiovascular Applications

Several studies have focused on landiolol's efficacy in cardiovascular settings. For example, it has been used to prevent and treat postoperative tachyarrhythmias, such as atrial fibrillation after coronary artery bypass grafting. Its effectiveness in converting postoperative atrial fibrillation to normal sinus rhythm and preventing the development of atrial fibrillation has been demonstrated in clinical trials (Plosker, 2013). Furthermore, landiolol's utility in managing supraventricular tachycardias in sepsis and controlling heart rate in septic patients has been substantiated in research (Syed, 2018).

3. Antioxidative and Anti-inflammatory Properties

Recent studies have discovered landiolol's antioxidative and anti-inflammatory capabilities. It has been found to scavenge multiple free radical species, indicating its potential clinical application beyond its primary use as an anti-arrhythmic agent (Matsumoto et al., 2022).

4. Gender-Specific Responses

Research on landiolol has also explored gender-specific responses, particularly in the context of sepsis. A study found that landiolol's effects on cardiac performance and energy metabolism in septic rats varied significantly between males and females, suggesting the importance of considering gender in its clinical application (Mathieu et al., 2018).

5. Hemodynamic Response Modulation

Landiolol has been studied for its efficacy in suppressing hemodynamic responses to medical procedures. For instance, its ability to attenuate the heart rate and blood pressure increase associated with tracheal intubation has been demonstrated in randomized controlled trials (Inoue et al., 2009).

6. Cardioprote

6. Cardioprotective Effects

Landiolol has shown cardioprotective effects against reperfusion injury in the heart, particularly via the PKCε signaling pathway. Its preischemic administration reduced cardiac cellular damage and improved recovery of cardiac function, suggesting a mechanism of action similar to ischemic preconditioning (Takahashi et al., 2007).

7. Clinical Trials in Specific Surgical Settings

Several clinical trials have been conducted to assess landiolol's safety and efficacy in preventing atrial fibrillation after cardiac surgery, especially in patients with left ventricular dysfunction. These studies have shown that landiolol is effective and well-tolerated in these specific patient populations (Sezai et al., 2015).

8. Cost-Effectiveness Analysis

The cost-effectiveness of landiolol in the German healthcare system has been evaluated, particularly in the context of preventing postoperative atrial fibrillation in cardiac surgical patients. This analysis helps in understanding the economic implications of landiolol use in healthcare settings (Walter & Heringlake, 2021).

9. Use in Intensive Care Settings

Landiolol's application in managing atrial fibrillation in intensive care units has been reviewed, highlighting its reduced risk of arterial hypotension and negative inotropic effects, making it suitable for patients even with catecholamine requirements (Rehberg et al., 2018).

10. Broader Therapeutic Applications

The therapeutic efficacy and safety of landiolol for arrhythmia management in critical settings have been extensively evaluated. Its high β1 selectivity and ultra-short-acting nature have shown promise in various settings, including left ventricular dysfunction, cardiac injury post-percutaneous coronary intervention, and potential applications in pediatric patients (Matsuishi et al., 2020).

Safety And Hazards

Landiolol should be handled with care. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Landiolol is currently under review by the U.S. Food and Drug Administration for approval for the short-term reduction of ventricular rate in patients with supraventricular tachycardia, including atrial fibrillation and atrial flutter . If approved, it is expected to become a cornerstone therapy in the management of tachycardia in critically ill patients .

properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDSZGFJQKSLLH-RBBKRZOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158026
Record name Landiolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Landiolol

CAS RN

133242-30-5
Record name Landiolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133242-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Landiolol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Landiolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Landiolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Landiolol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Landiolol
Reactant of Route 2
Reactant of Route 2
Landiolol
Reactant of Route 3
Reactant of Route 3
Landiolol
Reactant of Route 4
Reactant of Route 4
Landiolol
Reactant of Route 5
Landiolol
Reactant of Route 6
Landiolol

Citations

For This Compound
3,830
Citations
YY Syed - Drugs, 2018 - Springer
… of landiolol has been demonstrated in a large number of randomized controlled clinical trials. Landiolol … Perioperative prophylactic administration of landiolol significantly reduced the …
Number of citations: 27 link.springer.com
GL Plosker - Drugs, 2013 - Springer
… Landiolol was generally well tolerated … landiolol administration is important. In general, adverse events such as reduced blood pressure resolve quickly after discontinuation of landiolol. …
Number of citations: 55 link.springer.com
L Li, Q Ai, L Lin, P Ge, C Yang… - International Journal of …, 2015 - ncbi.nlm.nih.gov
… , landiolol was associated with a significant reduction of AF after cardiac surgery (RR= 0.41; 95% CI 0.32-0.52; P< 0.001), and the administration of landiolol … Landiolol is effective in …
Number of citations: 34 www.ncbi.nlm.nih.gov
Y Yoshida, K Terajima, C Sato, S Akada, Y Miyagi… - Journal of …, 2008 - Springer
… the clinical use of landiolol in the ICU. In this study, landiolol reduced HR significantly without reducing BP and it stabilized hemodynamics. We were able to use landiolol safely in ICU …
Number of citations: 39 link.springer.com
T Whitehouse, A Hossain, GD Perkins, AC Gordon… - JAMA, 2023 - jamanetwork.com
… less than 80/min and landiolol infusion had not been reduced, (4) heart rate was higher than 94/min and landiolol infusion was not increased, and (5) landiolol was not stopped after the …
Number of citations: 2 jamanetwork.com
A Sezai, K Minami, T Nakai, M Hata, I Yoshitake… - The Journal of Thoracic …, 2011 - Elsevier
… the landiolol group than in the placebo group. On returning to the intensive care unit, the landiolol … Medical costs were also significantly lower in the landiolol group. Multivariate analysis …
Number of citations: 96 www.sciencedirect.com
S Hagiwara, H Iwasaka, H Maeda, T Noguchi - Shock, 2009 - journals.lww.com
… We hypothesized that landiolol could inhibit serum and tissue … We therefore investigated the effect of landiolol administration … To further elucidate the mechanism of landiolol activity, we …
Number of citations: 119 journals.lww.com
T Ojima, M Nakamori, M Nakamura… - Journal of British …, 2017 - academic.oup.com
Background Atrial fibrillation is common after oesophageal surgery. The aim of this study was to evaluate whether landiolol hydrochloride was effective and safe in the prevention of …
Number of citations: 49 academic.oup.com
A Sezai, T Nakai, M Hata, I Yoshitake, M Shiono… - The Journal of thoracic …, 2012 - Elsevier
… Intravenous infusion of landiolol for 2 days at 2 μg/kg/min was compared with placebo, … % in the landiolol group vs 34% in the placebo group). Thus, we confirmed that landiolol could be …
Number of citations: 77 www.sciencedirect.com
Y Miwa, T Ikeda, H Mera, M Miyakoshi, K Hoshida… - Circulation …, 2010 - jstage.jst.go.jp
Background: Occasionally it is difficult to inhibit electrical storm (ES) with standard pharmacological treatment. In the present study the effect of landiolol, an ultra-short-acting β 1-…
Number of citations: 76 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.